molecular formula C20H12N2O5S B2621391 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 391867-22-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2621391
CAS No.: 391867-22-4
M. Wt: 392.39
InChI Key: LUXRKIBTKXVBCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, diselenides have been synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the crystal structure of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline” has been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed . For instance, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the empirical formula of “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” is C11H10N2O2S, and its molecular weight is 234.27 .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, the mechanism of DCC is to activate the carboxylic acid (flurbiprofen) to the nucleophilic amine .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” has been classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

The future directions of research on similar compounds have been suggested . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line, suggesting that it could be developed as a potential antitumor agent .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-18(13-7-12-3-1-2-4-15(12)27-19(13)24)22-20-21-14(9-28-20)11-5-6-16-17(8-11)26-10-25-16/h1-9H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXRKIBTKXVBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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